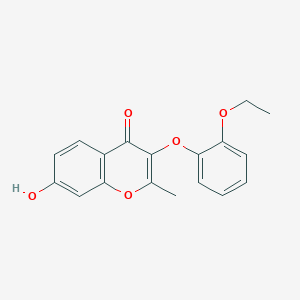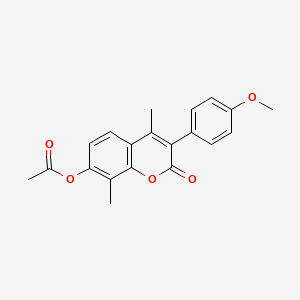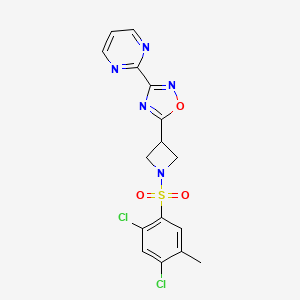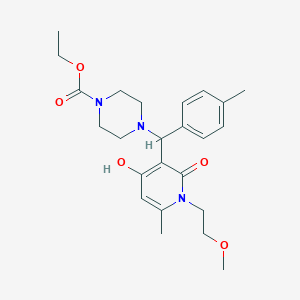
3-(2-Ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one” is a chromenone derivative. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The ethoxyphenoxy substituent suggests the presence of an ether linkage, which typically imparts polarity and can affect the compound’s solubility and reactivity .
Molecular Structure Analysis
The chromenone core of the molecule is likely to contribute to its planarity, which can influence its interactions with other molecules and its solubility properties. The presence of the ethoxyphenoxy group could also affect the compound’s polarity .Chemical Reactions Analysis
Chromenones can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The ether linkage in the ethoxyphenoxy group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The chromenone core and the ethoxyphenoxy substituent would likely impact its polarity, solubility, and reactivity.Applications De Recherche Scientifique
Polyphenols' Bioavailability and Bioefficacy
Polyphenols, including compounds similar to 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one, are critical micronutrients in our diet and have been linked to the prevention of various degenerative diseases. Research has highlighted the vast differences in bioavailability among polyphenols, which impacts their effectiveness in reaching target tissues. Studies have provided mean values for maximal plasma concentration, time to reach this concentration, area under the plasma concentration-time curve, elimination half-life, and relative urinary excretion for major polyphenols, aiding in understanding their bioefficacy and potential health benefits (Manach et al., 2005).
Environmental Fate of Alkylphenols
Alkylphenols and their ethoxylates, related in structure to this compound, have been extensively studied due to their widespread use and presence in environmental matrices. These compounds, found in industrial and domestic products, degrade into more persistent metabolites, raising concerns about their potential to disrupt endocrine function in wildlife and humans. Understanding their environmental fate is crucial for assessing risks and developing strategies to mitigate their impact (Ying et al., 2002).
Polyphenols in Athletic Recovery and Performance
Polyphenols, structurally related to this compound, have been explored for their potential in enhancing athlete recovery and performance. Their antioxidant and anti-inflammatory properties, along with effects on vascular function and exercise capacity, suggest that dietary supplementation could offer benefits in endurance and recovery from muscle damage. However, further research is needed to fully establish their efficacy in these areas (Bowtell & Kelly, 2019).
Chlorogenic Acid's Pharmacological Review
Chlorogenic acid, sharing a phenolic structure with this compound, has been recognized for its wide array of pharmacological effects, including antioxidant, antibacterial, and neuroprotective actions. This review discusses the biological and therapeutic roles of chlorogenic acid, highlighting its potential in treating disorders like cardiovascular disease and diabetes, and calls for further research to optimize its use (Naveed et al., 2018).
Role of Cytochrome P450 Enzymes in Plant Stress Response
Cytochrome P450 enzymes, involved in the metabolism of compounds like this compound, play a critical role in plant stress response. These enzymes facilitate the detoxification of xenobiotics and are key in the biosynthesis of secondary metabolites and phytohormones. Recent studies have highlighted their involvement in modulating plant responses to environmental stresses, suggesting their potential as targets for developing stress-resilient crops (Pandian et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-21-14-6-4-5-7-15(14)23-18-11(2)22-16-10-12(19)8-9-13(16)17(18)20/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPIULGVYVDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)


![N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

![1-[4-(2,3-Dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)


![N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2472068.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2472069.png)
![1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2472070.png)